eurocidin C
Description
Eurocidin C is a glycosylated pentaene macrolide antibiotic produced by Streptomyces eurocidicus and related actinomycetes. It belongs to the polyene macrolide family, characterized by a large macrolactone ring conjugated with multiple double bonds (typically five in pentaenes) and a sugar moiety critical for antifungal activity . This compound specifically targets ergosterol in fungal membranes, disrupting membrane integrity and causing cell death . Its structure includes a mycosamine sugar at C15 but lacks a hydroxyl group at C27, distinguishing it from other glycosylated polyenes like selvamicin . This compound is part of a broader family of eurocidins (e.g., Eurocidin D/E), which share structural similarities but differ in glycosylation patterns and biosynthetic pathways .
Properties
CAS No. |
128808-61-7 |
|---|---|
Molecular Formula |
C16H31NO4Si |
Synonyms |
eurocidin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key differences between Eurocidin C and structurally/functionally related polyene macrolides:
Q & A
Q. What are the key considerations when designing experiments to evaluate the antimicrobial activity of Eurocidin C?
To ensure robust experimental design:
- Define independent variables (e.g., this compound concentration, microbial strain) and dependent variables (e.g., inhibition zone, MIC/MBC values).
- Include control groups (positive/negative controls) and replicate experiments to account for biological variability .
- Follow guidelines for reporting experimental methods, including detailed synthesis protocols and characterization data (e.g., NMR, HPLC) in the main text or supplementary materials .
- Use statistical methods (e.g., ANOVA, t-tests) to validate results, consulting a statistician during the design phase .
How can researchers formulate a focused research question on this compound’s mechanism of action using established frameworks?
Apply the PICO framework :
- Population : Specific microbial targets (e.g., Staphylococcus aureus).
- Intervention : Exposure to this compound at varying concentrations.
- Comparison : Untreated controls or comparator antibiotics.
- Outcome : Mechanistic changes (e.g., membrane disruption, gene expression). Ensure the question aligns with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What strategies ensure a comprehensive literature review on this compound while avoiding unreliable sources?
- Use academic databases (e.g., PubMed, SciFinder) with targeted keywords: “this compound biosynthesis,” “structure-activity relationships,” or “antimicrobial mechanisms” .
- Exclude non-peer-reviewed sources (e.g., ) and prioritize recent studies in high-impact journals .
- Screen abstracts for relevance and apply inclusion/exclusion criteria (e.g., focus on Gram-positive pathogens) .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data of this compound across studies?
- Systematic comparison : Identify differences in experimental conditions (e.g., microbial strains, assay protocols) that may explain discrepancies .
- Statistical re-analysis : Apply meta-analytical techniques to reconcile conflicting results, ensuring transparency in data normalization .
- Expert consultation : Engage microbiologists or bioinformaticians to interpret methodological limitations (e.g., variability in MIC testing) .
Q. What methodologies are recommended for elucidating the structure-activity relationships (SAR) of this compound derivatives?
- Synthetic modification : Systematically alter functional groups (e.g., acyl side chains) and assess bioactivity changes .
- Computational modeling : Use molecular docking or MD simulations to predict binding affinities with target proteins (e.g., bacterial lipid II) .
- Spectroscopic validation : Confirm derivative structures via LC-MS and circular dichroism, adhering to reporting standards for new compounds .
Q. How can multi-omics approaches be integrated to study this compound’s effects on microbial communities?
- Experimental design : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to profile microbial responses at multiple timepoints .
- Data integration : Use bioinformatics pipelines (e.g., KEGG pathway analysis) to link gene expression changes with metabolic shifts .
- Controls : Include untreated samples and account for batch effects in omics data normalization .
Methodological Guidance for Data Reproducibility and Sharing
Q. What steps are essential for ensuring the reproducibility of this compound synthesis and characterization?
- Document synthesis protocols in detail, including reaction conditions (temperature, solvent) and purification steps .
- Provide raw characterization data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .
- Share chemical data via FAIR-compliant repositories (e.g., Zenodo) with metadata on experimental parameters .
Q. How can researchers apply FAIR principles when publishing datasets related to this compound?
- Findability : Use persistent identifiers (DOIs) and keywords (e.g., “this compound antimicrobial resistance”) in data repositories .
- Accessibility : Deposit datasets in open-access platforms (e.g., EMBL-EBI) with clear licensing terms .
- Interoperability : Format data using standardized templates (e.g., ISA-Tab for omics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
